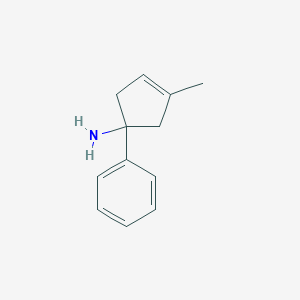

3-Methyl-1-phenylcyclopent-3-enamine

Description

Overview of Enamine Reactivity in Organic Synthesis

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. organic-chemistry.orgfiveable.me They are characterized by an amino group attached to a carbon-carbon double bond. The nitrogen atom's lone pair of electrons can be delocalized into the double bond, making the α-carbon nucleophilic. nih.gov This increased electron density allows enamines to act as effective carbon nucleophiles in a variety of important carbon-carbon bond-forming reactions. nih.gov

Key reactions involving enamines include alkylation, acylation, and conjugate additions, such as the Michael reaction. youtube.com The Stork enamine alkylation, a well-known named reaction, utilizes an enamine to alkylate or acylate a ketone or aldehyde. ontosight.aigoogle.comyoutube.com Enamines are often preferred over enolates in synthesis because they are generally easier to prepare under milder, neutral conditions and can offer better selectivity with fewer side reactions. youtube.com Following the desired reaction, the enamine can be readily hydrolyzed back to the corresponding carbonyl compound using aqueous acid. youtube.com

Unique Aspects of Cyclic Enamines in Synthetic Methodologies

Cyclic enamines, where the enamine functionality is part of a ring system, are valuable intermediates in organic synthesis. The reactivity of a cyclic enamine can be significantly influenced by the size of the ring. organic-chemistry.org Five-membered cyclic enamines, such as those derived from cyclopentanone (B42830), are known to be particularly reactive. organic-chemistry.org This enhanced reactivity is often attributed to the ring's conformation, which allows for a more planar arrangement around the nitrogen atom, facilitating optimal orbital overlap between the nitrogen lone pair and the π-system of the double bond. organic-chemistry.org This structural feature enhances the nucleophilicity of the α-carbon. The synthesis of cyclic amines and related structures can be achieved through various methods, including N-heterocyclization of primary amines with diols and intramolecular hydroamination of olefins.

Contextualization of 3-Methyl-1-phenylcyclopent-3-enamine within Advanced Enamine Research

This compound belongs to the family of cyclic enamines. Based on its structure, it is a derivative of a cyclopentene (B43876) ring system. While general enamine chemistry is a mature field, advanced research continues to explore new synthetic methods and applications for novel enamine structures. However, specific research detailing the synthesis, reactivity, or unique applications of this compound is not available in the current body of scientific literature. Its existence is noted in chemical databases such as PubChem, which provide basic computed properties.

Properties of this compound

The following table summarizes the basic chemical and physical properties of this compound as computed by PubChem. It is important to note that these are predicted properties and have not been experimentally verified in published literature.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 3-methyl-1-phenylcyclopent-3-en-1-amine |

| CAS Number | 862367-62-2 |

| XLogP3 | 1.7 |

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-methyl-1-phenylcyclopent-3-en-1-amine |

InChI |

InChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3 |

InChI Key |

OUAWRXJAXOCJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 Phenylcyclopent 3 Enamine and Analogues

Direct Synthesis Approaches to Substituted Cyclopentenamine Skeletons

Direct synthesis approaches aim to introduce the amine functionality onto a cyclopentene (B43876) ring to form the enamine structure. These methods often involve transition-metal catalysis or classical condensation reactions.

Condensation Reactions with Secondary Amines for Enamine Formation

For the synthesis of analogues of 3-Methyl-1-phenylcyclopent-3-enamine, a suitable cyclopentanone (B42830) or cyclopentenal precursor would be reacted with a secondary amine. The reaction is generally catalyzed by an acid, which facilitates the departure of the water molecule from the carbinolamine intermediate. masterorganicchemistry.com

Key Features of Condensation Reactions:

| Feature | Description |

|---|---|

| Reactants | Aldehyde or ketone and a secondary amine. wikipedia.org |

| Catalyst | Typically acid-catalyzed. masterorganicchemistry.com |

| Byproduct | Water, which is usually removed to drive the equilibrium. masterorganicchemistry.comchemistrysteps.com |

| Intermediate | A carbinolamine is formed prior to dehydration. wikipedia.org |

Palladium-Catalyzed Amination Routes to Enamines

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, has been adapted for the synthesis of enamines from vinyl halides or triflates and amines. This methodology offers a versatile route to a wide range of enamines under relatively mild conditions. rsc.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the vinyl electrophile, followed by coordination of the amine, and subsequent reductive elimination to furnish the enamine product.

The synthesis of enamines can be achieved through the palladium-catalyzed coupling of alkenyl halides with secondary amines. rsc.org This approach provides a direct method for the formation of the C-N bond on a pre-functionalized cyclopentene ring. The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of the reaction.

Hydroamidation Strategies in Enamine Synthesis

Hydroamidation involves the addition of an N-H bond of an amide across a carbon-carbon multiple bond. While distinct from hydroamination (the addition of an amine), related transition-metal-catalyzed processes can lead to enamine derivatives. For instance, the hydroamination of alkynes with secondary amines can produce enamines. libretexts.org This reaction can be catalyzed by various transition metals, including titanium and zirconium, and offers an atom-economical route to enamines. libretexts.orgnih.gov

The regioselectivity of the hydroamination of unsymmetrical alkynes is a key consideration, with the formation of either Markovnikov or anti-Markovnikov addition products being possible depending on the catalyst and reaction conditions. libretexts.org

Precursor-Based Synthetic Routes to Cyclic Enamines and Derivatives

These routes involve the synthesis of the cyclic enamine structure from acyclic or other cyclic precursors, where the enamine functionality is formed as part of the ring-forming or subsequent modification steps.

Enamine Generation from Aldehydes and Ketones

As a foundational method in enamine synthesis, the reaction of aldehydes and ketones with secondary amines serves as a primary route to these compounds. chemistrysteps.commychemblog.com Enamines are considered nitrogen analogues of enols and are versatile intermediates in organic synthesis, notably in the Stork enamine alkylation reaction. wikipedia.orgmychemblog.com The formation of an enamine from an aldehyde or ketone with a secondary amine is an acid-catalyzed process that proceeds through a carbinolamine intermediate. libretexts.org

The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfer to form the carbinolamine. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated at the α-carbon to yield the enamine. libretexts.orglibretexts.org

General Steps in Enamine Formation from Carbonyls:

Nucleophilic attack of the secondary amine on the carbonyl group.

Formation of a carbinolamine intermediate.

Acid-catalyzed dehydration to form an iminium ion.

Deprotonation of the α-carbon to yield the enamine.

Utilization of Enol Triflates in Enamide Synthesis

While not a direct synthesis of enamines, the palladium-catalyzed amidation of enol triflates is a powerful method for the synthesis of enamides, which are N-acylated enamines. acs.orgorganic-chemistry.orgacs.org This reaction offers a route to highly substituted enamides, which can be challenging to prepare by other methods. acs.org The process involves the coupling of an enol triflate with an amide, carbamate, or sulfonamide in the presence of a palladium catalyst. acs.orgorganic-chemistry.org

The reaction conditions are generally mild, and a variety of functional groups are tolerated. acs.orgacs.org The choice of palladium source, ligand, and base is critical for achieving high yields. organic-chemistry.org This method provides access to a diverse range of cyclic and acyclic enamides. acs.org

Typical Conditions for Palladium-Catalyzed Amidation of Enol Triflates:

| Component | Example |

|---|---|

| Palladium Source | Pd₂(dba)₃ acs.org |

| Ligand | Xantphos acs.orgorganic-chemistry.org |

| Base | Cs₂CO₃ acs.orgorganic-chemistry.org |

| Solvent | Dioxane acs.orgorganic-chemistry.org |

Cyclization Strategies for Enaminones and Related Cyclic Amino Structures

The synthesis of cyclic enamines and their related enaminone structures often relies on powerful cyclization reactions that build the core ring system. One notable strategy involves a three-component synthesis that culminates in a nucleophilic ketene (B1206846) cyclization. nih.gov This method allows for the efficient, one-pot construction of cyclic enaminones from readily available starting materials: a primary amine, an alkyne, and bromo diazoacetone. nih.govumn.edu The sequence proceeds through an initial aza-Michael addition, followed by a silver-catalyzed Wolff rearrangement to generate a ketene intermediate. This highly reactive ketene then undergoes an intramolecular cyclization with a pendant vinylogous amide (enamine) to form the cyclic enaminone structure. nih.gov

While much of the documented research focuses on six-membered rings, the principles of ketene cyclization are adaptable for the formation of five-membered rings like the cyclopentene core of this compound. nih.govumn.edu The versatility of ketenes, which can be generated from precursors like diazoketones, makes them valuable intermediates in synthetic chemistry for accessing a variety of structural motifs. nih.gov Alternative strategies for forming cyclic amino structures include leveraging the diverse reactivity of enamides, which can undergo various cyclization modes, such as aza-Prins cyclizations, to form N-heterocycles. nih.gov Furthermore, electrochemical methods and photocatalytic C-H oxidation/cyclization of enaminones represent modern approaches to constructing related heterocyclic systems, such as furoquinones and oxazoles, respectively, highlighting the ongoing innovation in this field. researchgate.netacs.org

Stereoselective Synthesis of Cyclopentene-Based Amino Derivatives

Achieving control over the three-dimensional structure is a central challenge in modern organic synthesis, particularly for molecules with multiple stereocenters. The development of stereoselective methods for synthesizing cyclopentane (B165970) and cyclopentene derivatives is crucial for accessing specific isomers with desired biological or material properties.

Asymmetric Catalysis in Enamine Reactions

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched compounds, where one enantiomer is produced in excess over the other. In the context of enamine chemistry, chiral organocatalysts, particularly those derived from natural amino acids like proline, have revolutionized the field. youtube.com These catalysts operate by reversibly forming a chiral enamine intermediate with a ketone or aldehyde substrate. youtube.com

This transient chiral enamine then acts as a nucleophile, attacking an electrophile. The stereochemical information embedded in the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. youtube.com This process, often involving a cyclic transition state stabilized by hydrogen bonding, allows for the creation of new stereogenic centers with high levels of enantioselectivity. youtube.com For instance, cooperative catalysis combining a chiral secondary amine with a palladium(0) complex has been successfully employed in the enantioselective spirocyclization of propargylated azlactones with enals to produce cyclopentene-based amino acid derivatives with excellent enantiomeric excess (up to 97% ee). nih.govacs.org

| Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Chiral Secondary Amine / Pd₂(dba)₃ | Propargylated azlactones and enals | Cyclopentene amino acid derivatives | 37-70 | 85-97 | nih.gov |

| Cinchona Alkaloid Derivative | Trifluoromethyl imines and enones | γ-Amino ketones | Up to 91 | Up to 91 | nih.gov |

| Prolinol Catalyst / Azolium Salt | 1,3-Dicarbonyls and α,β-unsaturated aldehydes | Functionalized cyclopentanones | Moderate | Excellent | nih.gov |

This table presents data on asymmetric catalytic reactions for the synthesis of cyclopentane and related structures.

Diastereoselective Control in Cyclopentane Core Formation

When a molecule has multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). The formation of the cyclopentane core can be achieved with high diastereoselectivity through domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

A notable example is the rhodium-catalyzed reaction of vinyldiazoacetates with specific allylic alcohols. nih.gov This process initiates a domino sequence that includes oxonium ylide formation, a umn.edunih.gov-sigmatropic rearrangement, an oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction. This cascade efficiently constructs a cyclopentane ring bearing four contiguous stereocenters with very high levels of diastereoselectivity (>97:3 dr) and enantioselectivity (99% ee). nih.gov The high degree of stereocontrol is attributed to the minimization of steric strain (A¹,³-strain) in the transition states of the key stereo-defining steps, namely the ylide formation/ umn.edunih.gov-rearrangement and the final carbonyl ene reaction. nih.gov This strategy demonstrates how a deep understanding of reaction mechanisms and transition state geometries allows for the precise construction of complex, multi-substituted cyclic systems. nih.govoregonstate.edu

| Reaction Type | Key Steps | Stereocenters Formed | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |

| Rh-Carbene Domino Sequence | Ylide formation, umn.edunih.gov-rearrangement, oxy-Cope, ene reaction | 4 | >97:3 | 99 | nih.gov |

| Lithiation-Borylation | Asymmetric conjugate addition followed by C-C bond formation | - | Excellent | - | nih.gov |

| 1,3-Dipolar Cycloaddition | Cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids | Multiple | Single diastereomer | - | doi.org |

This table summarizes findings from studies on diastereoselective control in the formation of substituted cyclopentane and cyclobutane (B1203170) rings.

Reaction Mechanisms and Reactivity Profiles of 3 Methyl 1 Phenylcyclopent 3 Enamine and Enamine Systems

Fundamental Mechanistic Pathways of Enamine Reactions

Enamines are characterized by an amino group attached to a carbon-carbon double bond, a structural motif that bestows upon them a unique reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the double bond, rendering the α-carbon nucleophilic. makingmolecules.com This inherent nucleophilicity is the basis for their utility in a wide array of chemical transformations. makingmolecules.commasterorganicchemistry.com

Detailed Mechanism of Enamine Formation

The formation of an enamine is a condensation reaction between a secondary amine and an enolizable aldehyde or ketone, typically catalyzed by a mild acid. masterorganicchemistry.com The mechanism proceeds through a series of reversible steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This step forms a zwitterionic intermediate known as a hemiaminal. numberanalytics.com

Proton Transfer: An acid catalyst facilitates a proton transfer from the nitrogen to the oxygen atom, neutralizing the charges and forming a carbinolamine. jove.com

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). jove.com

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a positively charged iminium ion. numberanalytics.comjove.com

Deprotonation at the α-Carbon: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the enamine and regeneration of the acid catalyst. jove.comyoutube.com

Table 1: Key Steps in Enamine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of secondary amine on carbonyl carbon | Hemiaminal |

| 2 | Proton transfer from nitrogen to oxygen | Carbinolamine |

| 3 | Protonation of the hydroxyl group | Protonated Carbinolamine |

| 4 | Elimination of water | Iminium Ion |

| 5 | Deprotonation at the α-carbon | Enamine |

Nucleophilic Reactivity of the Alpha-Carbon in Enamines

The enhanced nucleophilicity of the α-carbon is a defining characteristic of enamines. masterorganicchemistry.com This reactivity stems from the resonance delocalization of the nitrogen's lone pair of electrons into the C=C double bond. makingmolecules.com This creates a partial negative charge on the α-carbon, making it susceptible to attack by a wide range of electrophiles. masterorganicchemistry.comyoutube.com

Enamines are generally more nucleophilic than their enol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which allows for more effective electron donation. makingmolecules.comyoutube.com This increased reactivity allows enamines to participate in reactions with weaker electrophiles that might not react with enols. youtube.com

The nucleophilic character of enamines is central to their application in synthetic organic chemistry, most notably in the Stork enamine alkylation and acylation reactions. jove.comlibretexts.org In these reactions, the enamine attacks an alkyl halide or an acyl halide, respectively, at the α-carbon to form a new carbon-carbon bond. libretexts.orglibretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-substituted aldehyde or ketone. libretexts.org

Enamine-Imine Tautomerization Equilibria and its Mechanistic Implications

Enamine-imine tautomerism is an equilibrium process involving the migration of a proton and the shifting of a double bond. pbworks.com This tautomerism is analogous to the more commonly known keto-enol tautomerism. The equilibrium between the enamine and its corresponding imine tautomer can be influenced by several factors, including electronic and steric effects, solvent, temperature, and pH. numberanalytics.com

The mechanism of this tautomerization can be catalyzed by either acid or base. pbworks.comnih.gov

Acid-catalyzed mechanism: In the presence of an acid, the enamine is protonated at the α-carbon, forming an iminium ion. Subsequent deprotonation at the nitrogen atom yields the imine.

Base-catalyzed mechanism: A base can abstract a proton from the nitrogen atom of the imine, forming an enamide anion. Protonation of this anion at the α-carbon then leads to the enamine. nih.gov

Generally, the imine form is thermodynamically favored over the enamine form. pbworks.com However, the enamine tautomer can be stabilized by factors such as conjugation or the presence of bulky substituents on the nitrogen atom. numberanalytics.com The position of this equilibrium has significant mechanistic implications, as the enamine is the nucleophilic species in many reactions. numberanalytics.com Therefore, reaction conditions are often optimized to favor the formation and reaction of the enamine tautomer.

Cycloaddition Reactions Involving Enamine Intermediates

Enamines are valuable synthons in cycloaddition reactions, serving as electron-rich components that can react with various electron-deficient partners to construct cyclic frameworks. researchgate.netbohrium.com

Intermolecular Cycloadditions (e.g., [2+2], [4+2])

Enamines readily participate in a variety of intermolecular cycloaddition reactions. The specific type of cycloaddition depends on the nature of the reacting partner.

[2+2] Cycloaddition: Enamines can react with electron-deficient alkenes, such as those bearing electron-withdrawing groups, to form cyclobutane (B1203170) derivatives. researchgate.net These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate.

[4+2] Cycloaddition (Diels-Alder Reaction): Enamines can function as dienes in Diels-Alder reactions if the double bond is part of a 1,3-diene system. More commonly, they act as dienophiles, reacting with dienes to form cyclohexene (B86901) derivatives. The high reactivity of enamines makes them excellent dienophiles. bohrium.com

[3+2] Cycloaddition: Enamines can also react with 1,3-dipoles, such as azides and nitrones, in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. nih.govresearchgate.net These reactions are often highly regioselective. bohrium.com

Formal [3+3] Cycloaddition: In some cases, enamines can participate in formal [3+3] cycloaddition reactions with suitable partners to form six-membered rings. nih.govresearchgate.net

Table 2: Examples of Intermolecular Cycloaddition Reactions of Enamines

| Reaction Type | Reacting Partner | Product Ring System |

| [2+2] Cycloaddition | Electron-deficient alkene | Cyclobutane |

| [4+2] Cycloaddition | Diene | Cyclohexene |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide, nitrone) | Five-membered heterocycle |

| Formal [3+3] Cycloaddition | α,β-Unsaturated ketone | Six-membered carbocycle |

Intramolecular Cycloaddition Pathways in Enamine Chemistry

When the enamine and its reaction partner are part of the same molecule, intramolecular cycloaddition can occur, leading to the formation of bicyclic or polycyclic systems. researchgate.net These reactions can be highly efficient and stereoselective due to the constrained nature of the intramolecular transition state. acs.org

Intramolecular [4+2] cycloadditions of enamines, where the enamine acts as either the diene or the dienophile, have been utilized in the synthesis of complex natural products. Similarly, intramolecular [3+2] and [2+2] cycloadditions provide routes to fused ring systems. The stereochemical outcome of these reactions is often predictable and can be controlled by the stereochemistry of the starting material. acs.org

Proton Transfer Mechanisms in Cyclic Enamine Systems

Proton transfer is a fundamental step in the formation and subsequent reactions of enamines. The equilibrium between the enamine and its corresponding iminium ion, established by protonation, dictates the reactivity of the system.

The site of protonation is crucial. Enamines can be protonated at either the nitrogen atom or the α-carbon. While N-protonation is often kinetically favored, it is a reversible process. C-protonation, on the other hand, leads to the formation of a stable iminium ion, which is the key intermediate in the hydrolysis of enamines back to the parent carbonyl compound. masterorganicchemistry.comlibretexts.org

The dynamics of this proton exchange can be studied using techniques like NMR spectroscopy. For instance, in proton NMR, the signal for the N-H proton of an amine can be broad and its chemical shift can be highly dependent on factors like concentration, solvent, and hydrogen bonding, due to rapid proton exchange. ntu.edu.sglibretexts.org In the case of enaminones, which are structurally related to enamines, NMR line shape analysis has been used to calculate the rate constants of acid-catalyzed NH proton exchanges, providing insights into the electronic and steric effects governing these processes. researchgate.net

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation of Cyclopentenamines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enamine Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 3-Methyl-1-phenylcyclopent-3-enamine, distinct signals corresponding to each unique proton environment are expected. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Phenyl Protons: The protons on the phenyl group would typically appear in the aromatic region, approximately between δ 7.0 and 7.5 ppm. The substitution pattern on the ring would lead to a complex multiplet.

Vinylic Proton: The single proton on the double bond of the cyclopentene (B43876) ring is expected to resonate in the vinylic region, likely between δ 5.0 and 6.0 ppm.

Aliphatic Protons: The methylene (B1212753) (CH₂) protons of the cyclopentene ring would be found further upfield. The protons adjacent to the nitrogen atom and the double bond would be deshielded relative to other aliphatic protons.

Methyl Protons: The methyl (CH₃) group attached to the double bond would give rise to a characteristic signal, typically a singlet or a narrow multiplet, in the upfield region around δ 1.5 to 2.5 ppm.

Amine Proton: The N-H proton of the enamine functionality would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of the carbon skeleton. For instance, the coupling between the vinylic proton and the adjacent methylene protons would be observable.

Table 1: Predicted ¹H NMR Data for this compound Data is illustrative and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.0 - 7.5 | m | - |

| Vinylic-H | 5.2 - 5.8 | m | - |

| CH₂ (allylic) | 2.2 - 2.8 | m | - |

| CH₂ | 1.8 - 2.4 | m | - |

| CH₃ | 1.6 - 2.2 | s or t | - |

| NH | Variable | br s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the downfield region, typically between δ 120 and 150 ppm.

Olefinic Carbons: The two sp²-hybridized carbons of the cyclopentene double bond would also be found downfield, generally in the range of δ 110 to 140 ppm.

Aliphatic Carbons: The sp³-hybridized carbons of the cyclopentene ring and the methyl group would appear in the upfield region of the spectrum. The carbon atom bonded to the nitrogen (C-N) would be expected around δ 50-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Data is illustrative and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140 - 150 |

| Phenyl CH | 120 - 130 |

| C=C (quaternary) | 130 - 140 |

| C=C (CH) | 115 - 125 |

| C-N | 55 - 70 |

| CH₂ | 25 - 40 |

| CH₃ | 15 - 25 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity between, for example, the vinylic proton and the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the olefinic carbons would confirm the position of the methyl group on the double bond.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For volatile and thermally stable compounds like this compound, GC-MS is a highly effective analytical method. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum of the pure substance. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is often diagnostic. For enamines, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and retro-Diels-Alder reactions in cyclic systems. rsc.org

Table 3: Predicted Key Fragments in the GC-MS (EI) of this compound Data is illustrative and based on fragmentation patterns of analogous cyclic amines.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 173 | [M]⁺ | Molecular Ion |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

While this compound is likely amenable to GC-MS, Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable technique for less volatile or thermally labile enamines. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. The fragmentation of the protonated molecule in the gas phase can provide insights into the compound's structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Enamine Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the separation, detection, and structural identification of individual components within complex mixtures. For the analysis of this compound, LC separates the target compound from impurities or reaction byproducts based on its physicochemical properties, such as polarity and size. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate a protonated molecular ion [M+H]⁺.

In the tandem mass spectrometry stage, this parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous structural confirmation. The fragmentation of this compound is expected to proceed through characteristic pathways, including cleavage of the cyclopentene ring, loss of the methyl group, and fragmentation involving the phenyl and amine moieties. The analysis of these fragment ions is crucial for distinguishing between isomers and identifying related substances in a mixture. nih.gov

The common fragmentation pathways for analogous cyclic amine structures often involve α-cleavage adjacent to the nitrogen atom and retro-Diels-Alder reactions in the unsaturated ring system. mdpi.com For this compound, key fragment ions would likely arise from the loss of the phenyl group, the cleavage of the C-N bond, and various ring-opening fragmentations.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Neutral Loss |

|---|---|---|

| 188.1434 | [M+H]⁺ | Protonated molecular ion |

| 172.1121 | [M+H - CH₄]⁺ | Loss of a methyl radical followed by hydrogen rearrangement |

| 111.1015 | [M+H - C₆H₅]⁺ | Loss of the phenyl group |

| 96.0804 | [C₆H₁₀N]⁺ | Fragment containing the cyclopentenamine ring after phenyl loss |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components.

The presence of a secondary amine is confirmed by a single, sharp N-H stretching band in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub The aromatic phenyl group gives rise to multiple signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. orgchemboulder.com The C=C double bond within the cyclopentene ring is expected to show a stretching absorption around 1650 cm⁻¹, a region typical for non-conjugated alkenes. libretexts.orgopenstax.org Furthermore, the C-N stretching vibration of the aromatic amine is anticipated to appear as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching from the methyl and cyclopentene ring methylene groups will be observed in the 2850-2960 cm⁻¹ region. openstax.orgpressbooks.pub

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350-3310 | Weak-Medium, Sharp |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | Medium |

| Alkene C-H Stretch | Cyclopentene Ring | 3020-3100 | Medium |

| Aliphatic C-H Stretch | CH₃, CH₂ | 2960-2850 | Medium-Strong |

| C=C Stretch | Cyclopentene Ring | ~1650 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 | Medium, Multiple Bands |

| N-H Bend | Secondary Amine | 1550-1490 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems, where alternating single and multiple bonds create delocalized π-electron networks.

The structure of this compound contains a conjugated system involving the phenyl ring, the C=C double bond of the cyclopentene ring, and the non-bonding lone pair of electrons on the nitrogen atom. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb UV light at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated constituent parts. libretexts.org

The primary electronic transition observed would be a π → π* transition, characteristic of conjugated systems. libretexts.org The presence of the nitrogen atom also introduces the possibility of an n → π* transition, involving the promotion of a non-bonding electron to an anti-bonding π* orbital. youtube.com These n → π* transitions are typically weaker in intensity than π → π* transitions. libretexts.org The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the solvent environment.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Phenyl-C=C-N Conjugated System | 240-280 | High (ε > 10,000) |

Theoretical and Computational Investigations of 3 Methyl 1 Phenylcyclopent 3 Enamine and Analogous Systems

Quantum Chemical Methods for Electronic Structure and Reactivity Analysis

Quantum chemical methods are indispensable for analyzing the intricate details of molecular structure and reactivity. For a molecule like 3-Methyl-1-phenylcyclopent-3-enamine, these methods can map out the electron distribution, identify reactive sites, and predict the pathways of its chemical transformations.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. It is exceptionally well-suited for exploring the mechanisms of reactions involving enamines, such as alkylations, acylations, and cycloadditions. nih.govrsc.org

A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional structure of the molecule. From there, a reaction, for instance, with an electrophile like methyl iodide, would be modeled. The process involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Profile for Alkylation of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Enamine + CH₃I) | 0.0 | Baseline energy of separated reactants. |

| Transition State (TS) | +15.2 | Energy barrier for the C-alkylation. |

| Iminium Ion Product | -5.8 | Energy of the initial alkylated product. |

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.commdpi.com MEDT provides a powerful framework for analyzing polar reactions, which are common for nucleophilic enamines.

An MEDT analysis of a reaction involving this compound would focus on the changes in electron density along the reaction pathway. A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge that flows from the nucleophile (the enamine) to the electrophile at the transition state. mdpi.com A high GEDT value indicates a highly polar, asynchronous reaction mechanism.

Furthermore, the theory employs topological analysis of the Electron Localization Function (ELF) to visualize how electron density is reorganized during bond formation. For the reaction of our target enamine, an ELF analysis would show the breaking of the C=C double bond and the formation of a new C-C single bond with an incoming electrophile, providing a clear, visual depiction of the chemical transformation. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com For enamines, which are excellent nucleophiles, the HOMO is of primary importance as it is the source of the electrons participating in a reaction. oregonstate.edu

In the case of this compound, the HOMO would be expected to have a large coefficient (lobe) on the α-carbon of the enamine system, indicating that this is the primary site of nucleophilic attack. The energy of the HOMO is also a critical indicator of reactivity; a higher HOMO energy suggests greater nucleophilicity and a greater propensity to react with electrophiles. taylorandfrancis.com

FMO theory is particularly useful for explaining the feasibility and stereochemistry of pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, where orbital symmetry plays a crucial role. fiveable.meyoutube.com The interaction between the enamine's HOMO and the electrophile's LUMO must be symmetry-allowed for the reaction to proceed efficiently under thermal conditions. wikipedia.org

Table 2: Predicted FMO Properties for this compound

| Molecular Orbital | Calculated Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.2 | High energy indicates strong nucleophilicity. |

| LUMO | +1.5 | Relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 6.7 | Indicates high chemical stability. |

Computational Approaches to Reaction Dynamics and Transition State Characterization

While locating a transition state provides a static picture of the reaction barrier, understanding the reaction dynamics gives a more complete view. Computational methods can be used to perform Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation maps the reaction pathway downhill from the transition state, confirming that it correctly connects the reactants and products.

For reactions involving this compound, characterizing the transition state involves not only determining its energy and geometry but also analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the stretching or breaking of bonds involved in the transformation.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of unknown compounds or unstable intermediates. nih.govmdpi.com For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with remarkable accuracy. nih.gov

By calculating the NMR spectra for different possible isomers or reaction products, one can compare the theoretical data with experimental results to confirm a structure. researchgate.netresearchgate.net Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. These calculations help assign specific peaks in the experimental spectrum to the vibrational modes of the molecule, such as C=C stretching, C-N stretching, or C-H bending.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (α-Carbon) | 105.2 ppm | 104.8 ppm |

| ¹³C NMR (β-Carbon) | 145.8 ppm | 146.1 ppm |

| IR Stretch (C=C) | 1655 cm⁻¹ | 1650 cm⁻¹ |

Thermochemical Calculations and Energetic Stability Analysis of Cyclic Amines

Thermochemical calculations provide fundamental data on the stability of molecules. Using high-level composite methods like Gaussian-4 (G4) theory, it is possible to calculate the gas-phase enthalpy of formation for cyclic amines with high accuracy. researchgate.net These calculations can be used to assess the relative stability of this compound compared to its structural isomers, such as the corresponding imine or other positional isomers of the double bond.

The stability of cyclic amines is influenced by factors like ring strain and steric interactions. acs.org Computational analysis of the conformational landscape can identify the lowest-energy conformers and quantify the strain energy within the five-membered ring. nih.gov Studies on similar cyclic systems have shown that stability is often dependent on the conformational energy of the ring system. nih.govbeilstein-journals.org The energetic data derived from these calculations are crucial for understanding equilibrium processes, such as the tautomerization between the enamine and its corresponding imine form. nih.govnih.gov Investigations into the thermal stability of various amine compounds have also been conducted, providing context for their reactivity. aidic.it

Molecular Modeling and Simulation of Enamine Intermediates and Catalytic Systems

The study of enamine intermediates and their role in catalytic cycles is a cornerstone of modern computational organic chemistry. Molecular modeling and simulation provide invaluable insights into the transient and often elusive nature of these species, offering a level of detail that is frequently inaccessible through experimental methods alone. These computational approaches allow for the elucidation of reaction mechanisms, the prediction of stereochemical outcomes, and the rational design of more efficient catalysts. For systems analogous to this compound, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods are employed to build a comprehensive understanding of their behavior in a catalytic environment.

At the heart of these investigations is the accurate representation of the potential energy surface (PES) of the reaction. researchgate.net By mapping the PES, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates. For enamine-catalyzed reactions, this involves modeling the initial formation of the enamine from a ketone or aldehyde and an amine catalyst, the subsequent reaction of the enamine with an electrophile, and the final hydrolysis to release the product and regenerate the catalyst. acs.orgnih.gov

A variety of computational techniques are brought to bear on these systems. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it suitable for studying the electronic structure of reactants, intermediates, and transition states. researchgate.net For greater accuracy, particularly in the calculation of reaction barriers, more sophisticated ab initio methods may be employed. To account for the influence of the solvent, which can be critical for the stability and reactivity of charged intermediates, implicit or explicit solvation models are incorporated into the calculations. acs.org The inclusion of explicit solvent molecules, often treated with a hybrid QM/MM approach, can be particularly important for capturing specific hydrogen-bonding interactions that can significantly influence the reaction pathway. acs.org

The following data tables present hypothetical, yet representative, results from computational studies on enamine intermediates, illustrating the types of data generated and the insights they provide into the catalytic process.

Table 1: Calculated Relative Energies of Key Intermediates and Transition States in a Proline-Catalyzed Aldol (B89426) Reaction

| Species | Method | Solvation Model | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Ketone + Proline) | B3LYP/6-31G | CPCM (Acetonitrile) | 0.0 |

| Enamine Intermediate | B3LYP/6-31G | CPCM (Acetonitrile) | +5.2 |

| Transition State (C-C bond formation) | B3LYP/6-31G | CPCM (Acetonitrile) | +15.8 |

| Iminium Intermediate | B3LYP/6-31G | CPCM (Acetonitrile) | -2.5 |

| Products (Aldol Adduct + Proline) | B3LYP/6-31G* | CPCM (Acetonitrile) | -12.7 |

This table illustrates the energetic landscape of a typical enamine-catalyzed reaction, showing the relative stabilities of the key species involved.

Table 2: Selected Geometric Parameters of a Modeled Enamine Transition State

| Parameter | Value |

| Forming C-C bond length (Å) | 2.15 |

| O-H distance (hydrogen bond, Å) | 1.85 |

| Dihedral Angle (determining stereochemistry, °) | 165 |

This table provides key structural information about the transition state, which is crucial for understanding the origins of stereoselectivity in the reaction.

Through the detailed analysis of data such as that presented above, computational chemists can construct a comprehensive model of the catalytic cycle. This model can then be used to explain experimental observations, such as the effect of catalyst structure on enantioselectivity, and to predict the outcome of new reactions. The synergy between computational modeling and experimental investigation is a powerful paradigm in modern chemical research, enabling the development of increasingly sophisticated and efficient catalytic systems.

Synthetic Applications and Derivatization Strategies of Cyclopentenamine Structures

Cyclopentenamines as Nucleophilic Synthons in Carbon-Carbon Bond Formation

Enamines, including 3-Methyl-1-phenylcyclopent-3-enamine, are valuable nucleophilic synthons in carbon-carbon bond formation. jove.comfiveable.me They serve as enolate equivalents but are generally less basic and more nucleophilic, which can lead to faster reaction rates and higher yields while minimizing side reactions like self-condensation. fiveable.me The nucleophilicity of the α-carbon of the enamine allows it to readily attack various electrophiles.

Key reactions involving cyclopentenamines as nucleophiles include:

Alkylation: Enamines undergo SN2 reactions with reactive alkyl halides to form alkylated iminium salts. Subsequent hydrolysis of these salts yields the corresponding α-alkylated ketone. libretexts.orglibretexts.org

Acylation: Reaction with acyl halides leads to the formation of an acylated iminium intermediate. This intermediate can be hydrolyzed to produce valuable 1,3-dicarbonyl compounds. libretexts.orgyoutube.comyoutube.com

Michael Addition: Enamines act as effective Michael donors, adding to α,β-unsaturated carbonyl compounds. This conjugate addition results in the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate. jove.comlibretexts.orgmasterorganicchemistry.com

The general mechanism for these transformations, often referred to as the Stork enamine reaction, involves three main steps:

Formation of the enamine from a ketone and a secondary amine. libretexts.orglibretexts.org

Nucleophilic attack of the enamine on an electrophile (e.g., alkyl halide, acyl halide, or α,β-unsaturated carbonyl compound) to form an iminium salt. libretexts.orgpearson.com

Hydrolysis of the iminium salt to regenerate the carbonyl group, yielding the α-substituted product. libretexts.orglibretexts.org

Derivatization for the Synthesis of Functionalized Cyclic Compounds

The reactivity of cyclopentenamines provides a powerful platform for the synthesis of various functionalized cyclic compounds.

As mentioned previously, the acylation and Michael addition reactions of enamines are cornerstone methods for synthesizing 1,3- and 1,5-dicarbonyl compounds, respectively.

1,3-Diketones: The acylation of an enamine, such as one derived from a cyclopentanone (B42830), with an acid chloride produces a β-diketone after hydrolysis. youtube.comyoutube.com This method is a variation of the Claisen condensation and offers a reliable route to these important synthetic intermediates. beilstein-journals.org

1,5-Dicarbonyls: The Stork enamine reaction, involving the Michael addition of an enamine to an α,β-unsaturated carbonyl compound, is a widely used strategy for the synthesis of 1,5-dicarbonyl compounds. libretexts.orglibretexts.orgfiveable.me These products are valuable precursors for the construction of cyclic systems. fiveable.me

| Reaction Type | Electrophile | Product after Hydrolysis |

| Acylation | Acid Halide | 1,3-Diketone |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl |

The inherent reactivity of the enamine functional group makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, cyclopentenone-derived enamines can be utilized in the construction of pyridine (B92270) and related heterocyclic systems. One approach involves the reaction of enamines with various reagents to build up the pyridine ring. For example, the reaction of an enamine with an α,β-unsaturated compound can lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The synthesis of cyclopenta[c]pyridine derivatives has been achieved through reactions of cyclopentene-derived enamines with reagents like cyanothioacetamide. researchgate.net Additionally, oxidative amination of cyclopentenones can provide a streamlined route to pyridones. researchgate.net

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. acs.orgnih.gov Enamine chemistry provides several pathways for the synthesis of these complex architectures.

One notable method involves the [2+2] cycloaddition of enamines with suitable reaction partners. tandfonline.comresearchgate.net For example, the reaction of an enamine with an electron-deficient alkene can lead to the formation of a cyclobutane (B1203170) ring, which can be a key step in the construction of a spirocyclic system. Tandem reactions, such as a [2+2] cycloaddition followed by a pericyclic ring-opening and an intramolecular [4+2] cycloaddition, have been developed for the rapid assembly of nitrogen-containing spirocycles. nih.gov Furthermore, organocatalytic iminium-enamine cascade reactions have been employed to synthesize complex spirocyclopentaneoxindoles. nih.gov

Cyclopentenamines as Advanced Building Blocks for Complex Molecular Architectures

The versatility of cyclopentenamine chemistry extends to its application as a strategic tool in the total synthesis of complex natural products and other intricate molecular targets. The ability to introduce functionality at the α-position of a ketone with high stereocontrol makes enamines valuable intermediates. Stereoselective reactions involving enamines can be achieved through the use of chiral amines or catalysts, enabling the synthesis of enantiomerically enriched products.

Enamine Chemistry in Cascade Reactions and Multicomponent Synthesis

Enamine catalysis plays a crucial role in the development of cascade (or tandem) and multicomponent reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. researchgate.netresearchgate.netillinois.edu These reactions are atom- and step-economical, aligning with the principles of green chemistry. nih.gov

In a typical enamine-catalyzed cascade, the enamine intermediate, formed in situ from a ketone and a catalytic amount of a secondary amine, reacts with an electrophile. The resulting intermediate then undergoes further intramolecular transformations to generate complex cyclic systems. chempedia.info These cascades can involve a series of reactions, such as Michael additions, aldol (B89426) condensations, and cyclizations, to rapidly build molecular complexity. nih.gov

Multicomponent reactions (MCRs) involving enamines bring together three or more starting materials in a single reaction vessel to form a product that contains the structural elements of all the reactants. nih.govorganic-chemistry.orgacs.org Imine and enamine intermediates are frequently involved in these transformations. nih.gov For example, a three-component reaction involving a ketone, an amine, and a third component can proceed through an enamine intermediate to generate highly functionalized molecules in a single step. nih.gov

Development of Novel Catalytic Systems and Methodologies Utilizing Enamines

Enamine catalysis is a cornerstone of modern organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. The fundamental principle of enamine catalysis involves the reaction of a primary or secondary amine catalyst with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The catalyst is regenerated in the final step of the catalytic cycle, ready to start a new transformation. This mode of activation has proven to be exceptionally versatile for the construction of complex molecular architectures with high levels of stereocontrol.

The development of novel catalytic systems based on enamine intermediates is a vibrant area of chemical research. Scientists continuously design and synthesize new chiral amine catalysts to improve the efficiency, selectivity, and scope of a wide range of chemical transformations. These transformations include, but are not limited to, aldol reactions, Mannich reactions, Michael additions, and α-functionalizations of carbonyl compounds. mdpi.com

Key strategies in the development of new enamine-based catalytic systems include:

Modification of the Catalyst Scaffold: The structure of the amine catalyst is critical for its reactivity and the stereochemical outcome of the reaction. Researchers often modify the steric and electronic properties of the catalyst to achieve higher enantioselectivity. This can involve the introduction of bulky substituents to create a more defined chiral pocket, or the incorporation of additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to stabilize the transition state.

Bifunctional Catalysis: A significant advancement in organocatalysis has been the development of bifunctional catalysts. In the context of enamine catalysis, this often involves incorporating a hydrogen-bond donor (like a thiourea (B124793) or an alcohol) into the chiral amine scaffold. This second functional group can activate the electrophile, bringing it into close proximity to the nucleophilic enamine and thereby controlling the stereoselectivity of the reaction.

Dual Catalysis: In some methodologies, two separate catalysts are used in a single pot to orchestrate a cascade reaction. For instance, an enamine catalyst can be used in concert with a Lewis acid or another organocatalyst to achieve transformations that would be difficult with a single catalyst.

Application to this compound:

As of the latest available research, there are no documented instances of This compound being utilized in the development of novel catalytic systems. The existing literature on enamine catalysis focuses on other structural motifs, such as proline and its derivatives, cinchona alkaloids, and various other chiral primary and secondary amines.

Consequently, no data tables with detailed research findings on the catalytic activity, reaction scope, or efficiency of catalytic systems derived from or utilizing This compound can be provided. The scientific community has not yet explored the potential of this specific cyclopentenamine structure in the field of organocatalysis.

Q & A

Basic: What safety protocols are critical when handling 3-Methyl-1-phenylcyclopent-3-enamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor or aerosol generation is possible .

- Ventilation: Perform reactions in a fume hood to avoid inhalation exposure. Ensure proper airflow to prevent flammable vapor accumulation (flash point data should guide storage) .

- Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm molecular structure and regiochemistry. Compare chemical shifts with literature data (e.g., cyclopenteneamine derivatives) to validate purity .

- Mass Spectrometry (HRMS): High-resolution MS determines exact molecular mass and fragmentation patterns, critical for identifying synthetic intermediates .

- IR Spectroscopy: Detect functional groups (e.g., amine N-H stretches near 3300 cm) and monitor reaction progress .

Advanced: How can researchers resolve contradictions in NMR data for cyclopenteneamine derivatives?

Answer:

- Dynamic Effects: Investigate conformational flexibility (e.g., ring puckering in cyclopentene) using variable-temperature NMR to explain split signals or shifting peaks .

- Solvent Effects: Compare spectra in deuterated solvents (DMSO-d vs. CDCl) to assess hydrogen bonding or aggregation artifacts .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and correlate with experimental discrepancies .

Advanced: What methodological frameworks optimize reaction conditions for synthesizing this compound?

Answer:

- Design of Experiments (DoE): Apply factorial designs to screen variables (temperature, catalyst loading) and identify optimal yield conditions .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Scale-Up Considerations: Evaluate mixing efficiency and heat transfer in batch vs. flow reactors to minimize side products during scaling .

Basic: What synthetic routes are reported for this compound?

Answer:

- Cyclization Strategies: Start with 3-methylcyclopentanone, undergo reductive amination with aniline derivatives. Use NaBH/AcOH for imine reduction .

- Protection/Deprotection: Temporarily protect the amine group (e.g., Boc) during cyclopentene ring formation to avoid side reactions .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product from regioisomeric byproducts .

Advanced: How to assess environmental toxicity of this compound using predictive models?

Answer:

- QSAR Modeling: Apply quantitative structure-activity relationship tools (e.g., ECOSAR) to predict aquatic toxicity (LC for fish/daphnia) based on logP and electrophilicity indices .

- Terrestrial Toxicity Assays: Use OECD Guideline 207 (earthworm acute toxicity) to evaluate soil impact. Compare with structurally similar amines (e.g., phenylcyclopentylamine derivatives) .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd/C) to study steric effects from the phenyl group .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution reactions .

Basic: How should waste containing this compound be managed?

Answer:

- Neutralization: Treat acidic/basic waste with appropriate buffers (e.g., NaOH for amine hydrochlorides) before disposal .

- Hazardous Waste Segregation: Store in labeled containers compatible with amines (e.g., HDPE) and coordinate with certified disposal agencies .

Advanced: How to conduct systematic reviews to identify mechanistic gaps in cyclopenteneamine research?

Answer:

- Scoping Reviews: Use PRISMA guidelines to map existing studies, focusing on synthesis methods vs. biological activity data .

- Meta-Analysis: Statistically aggregate kinetic data (e.g., reaction rates) to identify outliers or understudied reaction pathways .

Advanced: What experimental designs reduce batch-to-batch variability in cyclopenteneamine synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.